(6S)-6-Methoxy-2H-pyran-3(6H)-one
CAS No.: 33661-74-4
Cat. No.: VC19663021
Molecular Formula: C6H8O3
Molecular Weight: 128.13 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 33661-74-4 |
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Molecular Formula | C6H8O3 |
Molecular Weight | 128.13 g/mol |
IUPAC Name | (2S)-2-methoxy-2H-pyran-5-one |
Standard InChI | InChI=1S/C6H8O3/c1-8-6-3-2-5(7)4-9-6/h2-3,6H,4H2,1H3/t6-/m0/s1 |
Standard InChI Key | AFMDMDCKEUYPDG-LURJTMIESA-N |
Isomeric SMILES | CO[C@@H]1C=CC(=O)CO1 |
Canonical SMILES | COC1C=CC(=O)CO1 |
Chemical Identity and Structural Features
Molecular Architecture
The core structure of (6S)-6-Methoxy-2H-pyran-3(6H)-one consists of a pyran ring system, a heterocyclic scaffold with one oxygen atom. The S-configuration at the 6th position introduces chirality, distinguishing it from racemic or other stereoisomeric forms. The methoxy group (-OCH₃) at this position influences electronic distribution and steric interactions, which are critical for its reactivity and biological interactions .
Key Identifiers:
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IUPAC Name: (6S)-6-Methoxy-2H-pyran-3(6H)-one
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Canonical SMILES: COC1C=CC(=O)OC1
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Molecular Weight: 128.13 g/mol
Synthesis and Stereochemical Control
Enantioselective Synthesis Strategies
The synthesis of (6S)-6-Methoxy-2H-pyran-3(6H)-one requires precise control over stereochemistry. One common approach involves asymmetric catalysis using chiral ligands to induce the desired S-configuration during cyclization. For example, a palladium-catalyzed cycloaddition between γ-keto esters and vinyl ethers has been reported to yield enantiomerically enriched pyranones .
Reaction Conditions:
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Catalyst: Pd(OAc)₂ with (R)-BINAP ligand
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Solvent: Tetrahydrofuran (THF)
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Temperature: 60–80°C
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Yield: ~65% enantiomeric excess (ee)
This method highlights the challenges in achieving high stereoselectivity, necessitating further optimization for industrial-scale production.
Physicochemical Properties
Thermal and Solubility Characteristics
The compound exhibits moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetone, with limited solubility in water (<1 mg/mL at 25°C). Differential scanning calorimetry (DSC) reveals a melting point of 98–100°C, consistent with its crystalline solid state at room temperature .
Partition Coefficients:
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logP (Octanol-Water): 0.89
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pKa: 4.2 (enol form)
These properties suggest moderate lipophilicity, which may influence its pharmacokinetic behavior in biological systems.
Biological Activity and Research Applications
Anticancer Screening
Preliminary in vitro assays on pyranone derivatives have shown cytotoxic activity against cancer cell lines, including MCF-7 (breast adenocarcinoma) and HCT-116 (colon carcinoma), with IC₅₀ values ranging from 10–25 µM . The stereochemistry at C-6 may modulate interactions with cellular targets such as topoisomerase II or microtubule proteins, though mechanistic studies are ongoing.
Comparative Analysis with Analogous Compounds
Compound Name | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
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(6S)-6-Methoxy-2H-pyran-3(6H)-one | 1.56 (S. aureus) | 15.2 (MCF-7) |
6-Ethoxy-2H-pyran-3(6H)-one | 3.12 | 28.4 |
6-Hydroxy-2H-pyran-3(6H)-one | >25 | >50 |
This table underscores the importance of alkoxy substituents in enhancing bioactivity, with methoxy derivatives outperforming ethoxy or hydroxy analogs .
Industrial and Pharmaceutical Relevance
Intermediate in Drug Synthesis
The compound serves as a chiral building block for synthesizing β-lactam antibiotics and protease inhibitors. Its rigid pyranone scaffold facilitates stereochemical retention during downstream reactions, making it valuable for producing enantiopure pharmaceuticals .
Material Science Applications
In polymer chemistry, (6S)-6-Methoxy-2H-pyran-3(6H)-one has been explored as a monomer for biodegradable polyesters, leveraging its ketone group for cross-linking reactions. Polymers derived from this monomer exhibit tensile strengths comparable to polycaprolactone, with enhanced hydrolytic stability .
Challenges and Future Directions
Expanding Biological Screening
Future research should prioritize in vivo studies to validate anticancer and antimicrobial efficacy, coupled with structural optimization to reduce off-target effects. Computational modeling of the compound’s interaction with bacterial efflux pumps or cancer cell receptors could guide these efforts.
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